1-Piperidinesulfonanilide
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Overview
Description
1-Piperidinesulfonanilide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Piperidinesulfonanilide typically involves the reaction of piperidine with sulfonyl chloride derivatives. One common method is the reaction of piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Piperidinesulfonanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperidinesulfonanilide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Piperidinesulfonanilide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1-Piperidinesulfonanilide can be compared with other piperidine derivatives such as:
Piperidine-1-sulfonyl chloride: Used in similar synthetic applications but with different reactivity.
Piperidine-4-carboxamide: Known for its use in medicinal chemistry.
Piperidine-3-sulfonic acid: Used in various chemical reactions and industrial applications
The uniqueness of this compound lies in its specific sulfonanilide structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
5430-47-7 |
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Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
N-phenylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
RSMSUJCQDFWPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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